1-(Tert-butoxycarbonyl)-6,6-dimethylpiperidine-3-carboxylic acid
Overview
Description
1-(Tert-butoxycarbonyl)-6,6-dimethylpiperidine-3-carboxylic acid is an organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functional group. This compound is of interest in organic synthesis, particularly in the protection of amines during multi-step synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butoxycarbonyl)-6,6-dimethylpiperidine-3-carboxylic acid typically involves the protection of the amine group on the piperidine ring using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out under mild conditions, often at room temperature, to ensure the selective formation of the Boc-protected amine.
Industrial Production Methods: Industrial production of Boc-protected compounds, including this compound, often employs continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: 1-(Tert-butoxycarbonyl)-6,6-dimethylpiperidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Substitution: Nucleophilic substitution reactions where the Boc-protected amine can be further functionalized.
Common Reagents and Conditions:
Deprotection: TFA in dichloromethane or HCl in methanol are commonly used for Boc deprotection.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions under basic conditions.
Major Products:
Scientific Research Applications
1-(Tert-butoxycarbonyl)-6,6-dimethylpiperidine-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-(tert-butoxycarbonyl)-6,6-dimethylpiperidine-3-carboxylic acid exerts its effects primarily involves the protection of amine groups. The Boc group stabilizes the amine by forming a carbamate linkage, which can be selectively removed under acidic conditions . This protection allows for the selective functionalization of other reactive sites on the molecule without interference from the amine group .
Comparison with Similar Compounds
- 1-(Tert-butoxycarbonyl)piperidine-4-carboxylic acid
- 1-(Tert-butoxycarbonyl)piperidine-2-carboxylic acid
- 1-(Tert-butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid
Uniqueness: 1-(Tert-butoxycarbonyl)-6,6-dimethylpiperidine-3-carboxylic acid is unique due to the presence of the dimethyl substitution on the piperidine ring, which can influence the steric and electronic properties of the compound. This can affect its reactivity and the selectivity of subsequent reactions .
Properties
IUPAC Name |
6,6-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-8-9(10(15)16)6-7-13(14,4)5/h9H,6-8H2,1-5H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAWWEGUAJKCED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CN1C(=O)OC(C)(C)C)C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40729061 | |
Record name | 1-(tert-Butoxycarbonyl)-6,6-dimethylpiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40729061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1269755-64-7 | |
Record name | 1-(tert-Butoxycarbonyl)-6,6-dimethylpiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40729061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(tert-butoxy)carbonyl]-6,6-dimethylpiperidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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